6-Methylpyridazine-3-carbonitrile
Overview
Description
6-Methylpyridazine-3-carbonitrile is a chemical compound with the molecular formula C6H5N3 . It has a molecular weight of 119.124 . It is used for research purposes .
Synthesis Analysis
The synthesis of 6-Methylpyridazine-3-carbonitrile involves the reaction of 3-chloro-6-methylpyridazine with zinc (II) cyanide, zinc dust, and Pd(dppf)C12.DCM in DMA .Molecular Structure Analysis
The molecular structure of 6-Methylpyridazine-3-carbonitrile consists of a six-membered aromatic ring with two nitrogen atoms and a carbonitrile group .Chemical Reactions Analysis
6-Methylpyridazine-3-carbonitrile, like other diazaaromatic compounds, can react with bis (1,1,1,5,5,5-hexafluoropentane-2,4-dionato) copper (II) complexes .Physical And Chemical Properties Analysis
6-Methylpyridazine-3-carbonitrile is stored in a dry room at room temperature . The boiling point is not specified .Scientific Research Applications
General Use
6-Methylpyridazine-3-carbonitrile is a chemical compound used in scientific research . It’s important to note that this compound is for scientific research use only and should not be used for medical, clinical diagnosis or treatment, food, and cosmetics .
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . A large number of research articles and patents have described them, and several drugs based on its nucleus have come into light .
- Results or Outcomes : Pyridazinones have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, activity for neurological disorders, and many other properties .
Application in Opto-Electronic Devices
- Specific Scientific Field : Opto-Electronics
- Summary of the Application : 6-Methylpyridazine-3-carbonitrile can be used in the synthesis of 3,6-substituted carbazole-based polymers . These polymers are desirable for the fabrication of flexible, lightweight, and potentially inexpensive opto-electronic devices .
- Results or Outcomes : Polymers containing carbazole substituents are widely studied due to their unique optical and electronic properties, high electron-donating ability, and photoconductivity . The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for their integration into polymers and also possesses improved stability and triplet energy .
Safety And Hazards
6-Methylpyridazine-3-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used .
Future Directions
properties
IUPAC Name |
6-methylpyridazine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-2-3-6(4-7)9-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVKWGKPRADLAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545721 | |
Record name | 6-Methylpyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyridazine-3-carbonitrile | |
CAS RN |
49840-90-6 | |
Record name | 6-Methylpyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyridazine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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